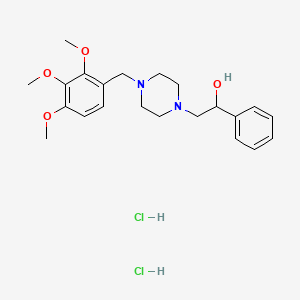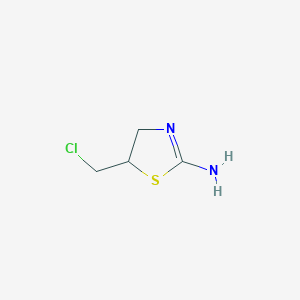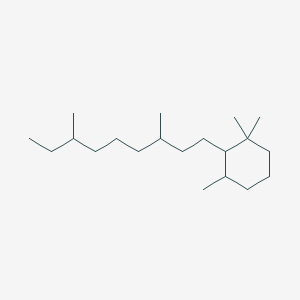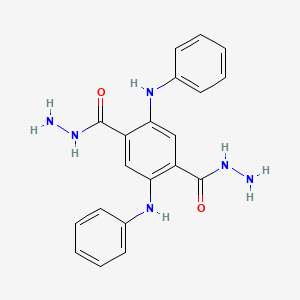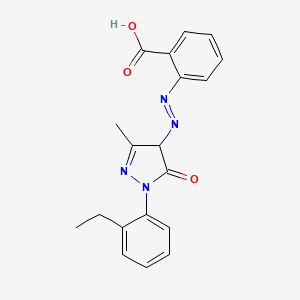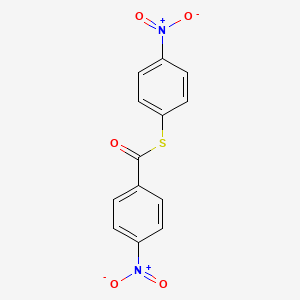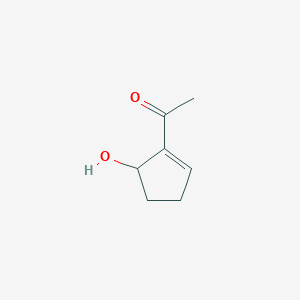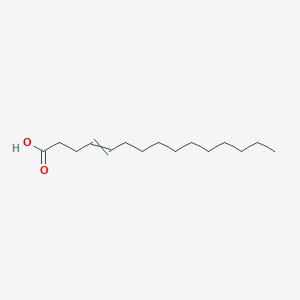
Pentadec-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadec-4-enoic acid is a monounsaturated fatty acid with the molecular formula C15H28O2. It is characterized by a double bond between the fourth and fifth carbon atoms in its 15-carbon chain. This compound is part of a broader class of unsaturated fatty acids, which are known for their various applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadec-4-enoic acid can be synthesized through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form pentadec-4-enoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline medium yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic rearrangement of pentenoic acids. This process typically uses noble metal catalysts such as platinum or palladium to facilitate the conversion. The resulting product is then purified through various techniques to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadec-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated fatty acids.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Pentadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a reagent in organic synthesis.
Biology: This compound is studied for its role in cellular processes and its potential effects on metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the production of specialty chemicals, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of pentadec-4-enoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and affect signal transduction pathways. These interactions can lead to changes in cellular processes such as inflammation, apoptosis, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pent-2-enoic acid
- Pent-3-enoic acid
- Hexadec-4-enoic acid
Uniqueness
Pentadec-4-enoic acid is unique due to its specific chain length and the position of the double bond. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
66086-78-0 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
pentadec-4-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h11-12H,2-10,13-14H2,1H3,(H,16,17) |
InChI-Schlüssel |
STFWYFQCNSNCOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)

